molecular formula C7H6Cl2N2O2 B11773612 Ethyl 2,5-dichloropyrimidine-4-carboxylate

Ethyl 2,5-dichloropyrimidine-4-carboxylate

Cat. No.: B11773612
M. Wt: 221.04 g/mol
InChI Key: ACPLKDSIDVAHIY-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dichloropyrimidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,5-dichloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,5-dichloropyrimidine-4-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: Used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5-dichloropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

ethyl 2,5-dichloropyrimidine-4-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3

InChI Key

ACPLKDSIDVAHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Cl)Cl

Origin of Product

United States

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